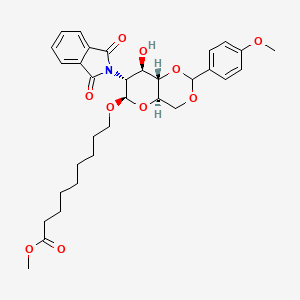
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This molecule belongs to a class of compounds known for their intricate synthesis processes and diverse chemical properties. It contains structural motifs common in carbohydrate chemistry, such as a glucopyranoside moiety, which is a sugar derivative, and phthalimido and methoxycarbonyl functional groups, which are indicative of potential applications in synthetic and medicinal chemistry due to their reactive nature.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step processes starting from readily available sugars. For instance, Ogawa et al. (1981) described the synthesis of a related compound, 2,2,2-trichloroethyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, using a stannyl method for regioselective activation of hydroxyl groups, leading to good yields of lactosamine and chitobiose derivatives (Ogawa, Nakabayashi, & Sasajima, 1981). Such methodologies may be relevant for synthesizing the target molecule by adapting the glycosylation steps and protective group strategies.
Molecular Structure Analysis
Structural elucidation of related compounds is often achieved through analytical and spectral methods, including NMR and X-ray crystallography. For example, the crystal structure analysis of a similar compound, 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides, provided insights into the orientations of substituents and the planarity of functional groups, which are crucial for understanding the molecule's reactivity and interaction potentials (Bednarczyk et al., 2013).
Chemical Reactions and Properties
The chemical behavior of similar glucopyranoside derivatives is influenced by the protective groups and the nature of the substituents. For example, Kawsar et al. (2014) reported on the regioselective acylation and subsequent chemical transformations leading to various acylated derivatives with moderate to good antimicrobial activities, highlighting the potential for diverse chemical modifications and applications of such molecules (Kawsar, Kabir, Bhuiyan, Ferdous, & Rahman, 2014).
Aplicaciones Científicas De Investigación
Therapeutic Potential in Diabetes Treatment
Correction of Hyperglycemia and Insulin Sensitivity : T-1095, structurally related to 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, has demonstrated the ability to correct hyperglycemia and improve insulin sensitivity in skeletal muscle, indicating its potential for diabetes treatment. The compound improved glucose uptake and reduced lactate release in skeletal muscle, which is crucial for managing diabetes mellitus (Oku et al., 2000).
Antidiabetic Effects in Streptozotocin-treated Rats
Antidiabetic Effect and Glucose Metabolism : T-1095 has shown significant antidiabetic effects in neonatally streptozotocin-treated diabetic rats, suggesting a therapeutic potential in ameliorating abnormal glucose metabolism. The compound reduced hyperglycemia and enhanced insulin secretion, pointing towards an improved glucose tolerance and insulin sensitivity (Oku et al., 2000).
Impact on Oxidative Stress and Xenobiotic Metabolizing Enzymes
Oxidative Stress and Metabolizing Enzymes : A study on the effects of phthalates, which share a structural similarity with 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, indicated that these compounds could induce oxidative stress and affect xenobiotic metabolizing enzymes. This study provides insights into the possible biochemical pathways and mechanisms affected by related compounds (Seo et al., 2004).
Inhibitory Effects on Vascular Contraction
Vascular Contraction Inhibition : Glycosides extracted from the leaves of Melaleuca quinquenervia, which include compounds structurally similar to 8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside, were found to inhibit the contractile response induced by phenylephrine in aortic rings from rats. This indicates potential vasorelaxing properties, crucial for managing conditions related to vascular health (Lee et al., 2002).
Propiedades
IUPAC Name |
methyl 9-[[(4aR,6R,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-8-hydroxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]nonanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO10/c1-38-21-16-14-20(15-17-21)31-41-19-24-28(43-31)27(35)26(33-29(36)22-11-8-9-12-23(22)30(33)37)32(42-24)40-18-10-6-4-3-5-7-13-25(34)39-2/h8-9,11-12,14-17,24,26-28,31-32,35H,3-7,10,13,18-19H2,1-2H3/t24-,26-,27-,28-,31?,32-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOYSSBKHUIEBE-HAEYGJSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H]([C@H]([C@@H](O3)OCCCCCCCCC(=O)OC)N4C(=O)C5=CC=CC=C5C4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxycarbonyloctyl 2-deoxy-4,6-O-(4-methoxybenzylidene)-2-phthalimido-b-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

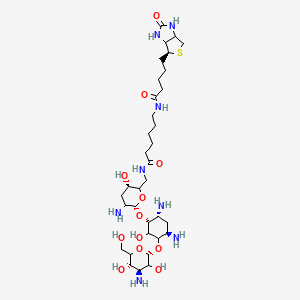

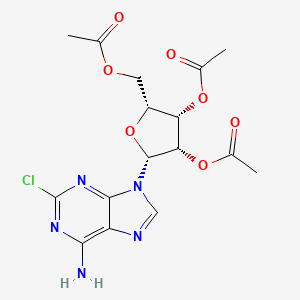
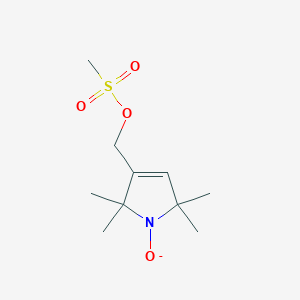
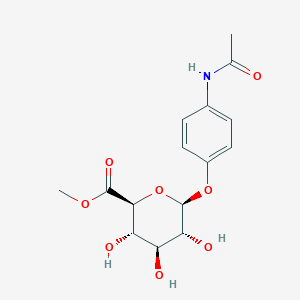
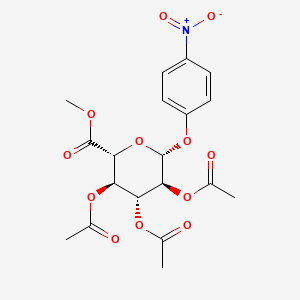

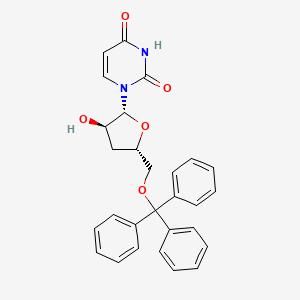
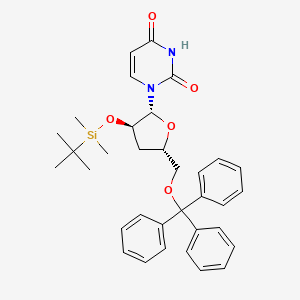
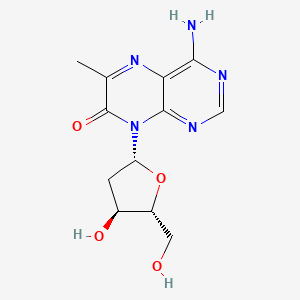
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)